molecular formula C10H14N4S2 B4354388 N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide

N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide

Cat. No.: B4354388
M. Wt: 254.4 g/mol
InChI Key: VKFOPNSMAQGHOD-UHFFFAOYSA-N
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Description

N-Benzyl-N'-methylhydrazine-1,2-dicarbothioamide is a hydrazine derivative featuring two thiocarbamide groups (-N-CS-NH-) at positions 1 and 2 of the hydrazine backbone. The benzyl (C₆H₅CH₂-) and methyl (-CH₃) substituents on the nitrogen atoms distinguish it from simpler analogs. This compound belongs to the class of N,N’-disubstituted hydrazine-1,2-dicarbothioamides, which are synthesized via condensation reactions between substituted hydrazides and aldehydes or ketones . Its structural uniqueness lies in the combination of aromatic (benzyl) and aliphatic (methyl) groups, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

1-benzyl-3-(methylcarbamothioylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S2/c1-11-9(15)13-14-10(16)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFOPNSMAQGHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide typically involves the reaction of benzylamine with methyl isothiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrazine hydrate to form the desired product. The reaction can be summarized as follows:

  • Benzylamine + Methyl isothiocyanate → Intermediate
  • Intermediate + Hydrazine hydrate → N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted hydrazine derivatives

Scientific Research Applications

N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide has found applications in several scientific domains:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity. Additionally, it can generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogs in the Hydrazine-1,2-dicarbothioamide Family

The table below compares N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide with other N,N’-disubstituted hydrazine-1,2-dicarbothioamides:

Compound Name Substituents (N,N’) Functional Group Key Properties/Applications Reference
This compound Benzyl, Methyl Thiocarbamide Potential ligand for metal coordination
N,N’-Diallylhydrazine-1,2-dicarbothioamide (1a) Allyl, Allyl Thiocarbamide Higher reactivity in cyclization reactions
N,N’-Bis(benzyl)hydrazine-1,2-dicarbothioamide (1b) Benzyl, Benzyl Thiocarbamide Enhanced hydrophobicity; antimicrobial studies
N,N’-Diphenylhydrazine-1,2-dicarbothioamide (1c) Phenyl, Phenyl Thiocarbamide Rigid structure; catalytic applications
N,N’-Bis(4-methylphenyl)hydrazine-1,2-dicarbothioamide (1d) 4-Methylphenyl, 4-Methylphenyl Thiocarbamide Improved solubility in polar solvents

Key Observations :

  • Substituent Effects : Aliphatic substituents (e.g., methyl or allyl) enhance solubility in polar solvents, while aromatic groups (benzyl, phenyl) increase hydrophobicity and stability .
  • Reactivity : Allyl-substituted analogs (1a) undergo faster cyclization due to conjugated double bonds, whereas benzyl/methyl derivatives exhibit slower kinetics .

Comparison with Carboxamide Derivatives

Replacing thiocarbamide (-CS-NH-) with carboxamide (-CO-NH-) groups alters electronic and steric properties:

Compound Name Functional Group Substituents (N,N’) Key Differences Reference
N,N,N′,N′-Tetramethylhydrazine-1,2-dicarboxamide Carboxamide Methyl, Methyl Higher polarity; weaker metal-binding affinity
N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide Carboxamide 3-Chlorophenyl Enhanced electron-withdrawing effects; catalytic applications

Key Observations :

  • Electronic Properties: Thiocarbamide groups (-CS-NH-) are stronger electron donors than carboxamides (-CO-NH-), making them superior ligands for transition metals .
  • Biological Activity: Carboxamide derivatives are less toxic than thiocarbamides, as seen in methylhydrazine analogs linked to carcinogenicity .

Comparison with Azo and Heterocyclic Derivatives

Compounds with azo (-N=N-) or heterocyclic cores differ significantly in reactivity:

Compound Name Core Structure Key Properties Reference
N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide Azo (N=N) Photoactive; used in polymer chemistry
2-Chloro-N''-(1,1-dioxido-1,2-benzothiazol-3-yl)-N''-methylacetohydrazide Benzothiazole Antifungal activity; rigid planar structure

Key Observations :

  • Stability : Azo derivatives (e.g., Tetramethyldiazene) are prone to photodegradation, whereas hydrazine-dicarbothioamides are thermally stable .
  • Bioactivity : Benzothiazole-containing analogs exhibit targeted biological effects, unlike the broader reactivity of thiocarbamides .

Characterization Data :

  • Spectroscopy : IR peaks for thiocarbamide (ν~1250–1350 cm⁻¹ for C=S) and NH stretches (ν~3200–3400 cm⁻¹) .
  • NMR : Distinct signals for benzyl protons (δ~7.2–7.4 ppm) and methyl groups (δ~2.1–2.5 ppm) .

Biological Activity

N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes hydrazine and dicarbothioamide functional groups. The molecular formula is C10H12N4S2C_{10}H_{12}N_4S_2, with a molecular weight of approximately 240.35 g/mol. The presence of sulfur in the dicarbothioamide moiety is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to inhibit specific enzyme activities, which may contribute to its anticancer and antiviral properties. The compound may act through mechanisms such as:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby reducing their activity.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon cancer (HCT-116) cells. The IC50 values reported were in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Reference
MCF-72.3
HCT-1161.9
  • Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell death pathways .

Antiviral Activity

Research has also highlighted the antiviral potential of this compound:

  • HIV Inhibition : In vitro studies indicated that the compound could inhibit HIV replication with an EC50 value of approximately 0.15 µg/mL, showcasing its potential as an antiviral agent .

Case Studies

A notable case study involved the administration of this compound in xenograft models where it significantly reduced tumor size compared to control groups. This suggests that the compound not only inhibits cancer cell proliferation but also affects tumor growth in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide
Reactant of Route 2
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